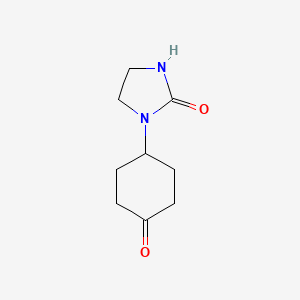

1-(4-Oxocyclohexyl)imidazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-oxocyclohexyl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c12-8-3-1-7(2-4-8)11-6-5-10-9(11)13/h7H,1-6H2,(H,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIFMESXPDSEMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1N2CCNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60603798 | |

| Record name | 1-(4-Oxocyclohexyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89519-06-2 | |

| Record name | 1-(4-Oxocyclohexyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Oxocyclohexyl Imidazolidin 2 One and Analogues

Classical and Contemporary Approaches to Imidazolidin-2-one Ring Construction

The formation of the imidazolidin-2-one scaffold has been a subject of extensive research, leading to the development of numerous synthetic protocols. These methods can be classified based on the strategy employed for the ring closure.

Direct Carbonyl Incorporation into 1,2-Diamines

A foundational and widely utilized strategy for constructing the imidazolidin-2-one ring is the direct reaction of a 1,2-diamine with a carbonylating agent. mdpi.com This approach is valued for its straightforwardness and efficiency in forming the cyclic urea (B33335) structure.

Derivatives of 1,2-diaminocyclohexane are common starting materials for the synthesis of bicyclic imidazolidin-2-ones. A typical procedure involves a multi-step, one-pot protocol. For instance, trans-(R,R)-1,2-diaminocyclohexane can be reacted with an aldehyde to form a Schiff base, which is subsequently reduced to the corresponding diamine. This intermediate diamine is then cyclized to afford the 1,3-disubstituted imidazolidin-2-one. mdpi.com This method has been optimized using statistical analysis to improve reaction yields, which can range from 55% to 81%. mdpi.com

A variety of aldehydes, particularly p-substituted aromatic aldehydes, have been successfully employed in this sequence, demonstrating the versatility of this approach for creating a library of imidazolidin-2-one derivatives. mdpi.com

The crucial cyclization step in the synthesis of imidazolidin-2-ones from 1,2-diamines is often accomplished using a carbonyl transfer agent. 1,1'-Carbonyldiimidazole (CDI) is a popular and effective reagent for this transformation. mdpi.comorganic-chemistry.orgnih.gov It is favored for its operational simplicity, cost-effectiveness, and high conversion rates under mild conditions. organic-chemistry.org The reaction proceeds through the activation of the diamine by CDI, followed by an intramolecular cyclization to furnish the desired cyclic urea. mdpi.comorganic-chemistry.orgorganic-chemistry.org

Historically, phosgene (B1210022) was a common carbonylating agent. mdpi.comgoogle.com However, due to its high toxicity, safer alternatives known as phosgene equivalents have been developed and are now widely used. These include diphosgene and triphosgene (B27547) (bis(trichloromethyl) carbonate). msu.eduresearchgate.net Triphosgene, a stable solid, can generate phosgene in situ, which then reacts with the diamine to form the imidazolidin-2-one ring. researchgate.net This in situ generation circumvents the hazards associated with handling gaseous phosgene. google.comresearchgate.net The use of these reagents often provides the products in high yield and purity. researchgate.net

Table 1: Comparison of Carbonylating Agents for Imidazolidin-2-one Synthesis

| Reagent | Form | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Phosgene | Gas | High reactivity | Highly toxic mdpi.comgoogle.com |

| Diphosgene | Liquid | Safer than phosgene | Less reactive than phosgene |

| Triphosgene | Solid | Stable, easy to handle researchgate.net | Can require higher temperatures |

| Carbonyldiimidazole (CDI) | Solid | Safe, mild conditions organic-chemistry.orgorganic-chemistry.org | Can be sensitive to moisture |

Catalytic Diamination of Unsaturated Carbon–Carbon Bonds

More modern and elegant approaches to imidazolidin-2-one synthesis involve the metal-catalyzed diamination of unsaturated carbon-carbon bonds, such as those found in alkenes and allenes. mdpi.com This strategy is atom-economical and offers a powerful alternative to classical methods. nih.gov

Intramolecular diamination represents a significant advancement in the synthesis of cyclic ureas. researchgate.netacs.org In this approach, a molecule containing both a urea moiety and an unsaturated carbon-carbon bond is cyclized in the presence of a metal catalyst. Gold(I)-catalyzed intramolecular dihydroamination of allene-tethered ureas has been shown to produce bicyclic imidazolidin-2-ones in high yields and with excellent diastereoselectivity under mild conditions. nih.gov This redox-neutral process avoids the need for a stoichiometric oxidant. nih.gov

Another powerful method is the intramolecular hydroamidation of propargylic ureas, which can be catalyzed by an organocatalyst like the phosphazene base BEMP. acs.org This reaction proceeds with high chemo- and regioselectivity to form five-membered cyclic ureas under ambient conditions. acs.org

Palladium catalysis has been instrumental in the development of oxidative diamination reactions of alkenes. acs.org The first palladium-catalyzed intramolecular diamination of unfunctionalized terminal alkenes was a significant breakthrough. organic-chemistry.orgnih.gov This reaction typically employs a palladium(II) catalyst in the presence of a stoichiometric oxidant, such as iodosobenzene (B1197198) diacetate, to furnish cyclic ureas. acs.orgorganic-chemistry.org

Mechanistic studies suggest a two-step process involving an initial syn-aminopalladation of the alkene, followed by oxidation of the palladium(II) intermediate to a palladium(IV) species. acs.orgnih.gov Subsequent carbon-nitrogen bond-forming reductive elimination from the palladium(IV) complex yields the final imidazolidin-2-one product. acs.orgnih.govnih.gov This methodology has been successfully applied to a range of substrates, including those that form quaternary stereocenters. acs.org

Table 2: Research Findings in Catalytic Diamination for Imidazolidin-2-one Synthesis

| Catalytic System | Substrate | Product Type | Key Features |

|---|---|---|---|

| Gold(I) / AgPF6 | Allene-tethered ureas | Bicyclic imidazolidin-2-ones | High yield and diastereoselectivity, redox-neutral nih.gov |

| Phosphazene Base (BEMP) | Propargylic ureas | Imidazolidin-2-ones | Organocatalyzed, ambient conditions, excellent chemo- and regioselectivity acs.org |

| Palladium(II) / Iodosobenzene Diacetate | Unfunctionalized terminal alkenes | Cyclic ureas | First catalytic intramolecular diamination, involves Pd(IV) intermediate acs.orgorganic-chemistry.orgnih.gov |

Intramolecular Hydroamination of Linear Urea Derivatives

Intramolecular hydroamination of unsaturated urea derivatives presents an atom-economical and efficient route to construct the imidazolidin-2-one ring system. This strategy involves the addition of a nitrogen-hydrogen bond across a carbon-carbon multiple bond within the same molecule.

Cyclization of Propargylic Ureas

The cyclization of propargylic ureas is a powerful method for the synthesis of imidazolidin-2-ones. This transformation can be achieved using various catalytic systems, including both metal and base catalysis. The reaction proceeds via an intramolecular nucleophilic attack of the urea nitrogen onto the alkyne moiety.

Recent studies have demonstrated the efficacy of silver and gold catalysts in promoting the 5-exo-dig cyclization of in situ generated propargylic ureas. For instance, the use of AgOTf selectively furnishes imidazolidin-2-ones through an N-cyclization pathway. rsc.org In contrast, cationic gold(I) catalysis often favors O-cyclization, leading to oxazolidin-2-imine products. rsc.org However, specific gold catalysts have been developed that show remarkable selectivity for the synthesis of imidazolidin-2-ones, particularly in solid-phase organic synthesis. rsc.org

Base-catalyzed intramolecular hydroamidation of propargylic ureas has emerged as a highly efficient and sustainable alternative. acs.org The phosphazene base BEMP has been identified as a particularly effective organocatalyst, enabling the reaction to proceed under ambient conditions with excellent chemo- and regioselectivity for the formation of five-membered cyclic ureas. acs.org This methodology exhibits a broad substrate scope and high functional group tolerance, with reaction times as short as one minute. acs.org Computational studies suggest that the mechanism can involve either a direct cyclization or proceed through an allenamide intermediate, depending on the substrate structure. acs.org

A variety of propargylic ureas have been successfully cyclized using this method, affording the corresponding imidazolidin-2-ones in high yields. The reaction tolerates both electron-donating and electron-withdrawing groups on the aryl substituents.

| Entry | Substrate (Propargylic Urea) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 1-(1,1-diphenylprop-2-yn-1-yl)-3-phenylurea | BEMP | 98 | |

| 2 | 1-(1-(4-methoxyphenyl)-1-phenylprop-2-yn-1-yl)-3-phenylurea | BEMP | 95 | |

| 3 | 1-(1-(4-fluorophenyl)-1-phenylprop-2-yn-1-yl)-3-phenylurea | BEMP | 92 | |

| 4 | 1-(1-phenyl-1-(p-tolyl)prop-2-yn-1-yl)-3-phenylurea | BEMP | 97 |

Cyclization of Allylic Ureas via Palladium-Catalyzed Carboamination

The palladium-catalyzed carboamination of N-allylureas represents a versatile strategy for the synthesis of substituted imidazolidin-2-ones. This reaction allows for the formation of a carbon-carbon and a carbon-nitrogen bond in a single step, with the potential to create up to two new stereocenters. researchgate.netorganic-chemistry.org The process typically involves the reaction of an N-allylurea with an aryl or alkenyl bromide in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net

The catalytic system often consists of Pd2(dba)3 and a bulky phosphine (B1218219) ligand such as Xantphos, with NaOtBu as the base. researchgate.netresearchgate.net This methodology has been shown to be effective for a wide range of substrates, including those with functional groups like nitriles and esters on the aryl bromide. researchgate.net The reactions generally proceed with good to excellent yields and can exhibit high diastereoselectivity, particularly with substrates derived from cyclic or E-1,2-disubstituted alkenes, where syn-addition across the double bond is observed. organic-chemistry.org

The development of asymmetric variants of this reaction has enabled the synthesis of enantiomerically enriched imidazolidin-2-ones. dntb.gov.ua The choice of a chiral ligand is crucial for achieving high enantioselectivity. Studies have shown that the electronic properties of the N-substituents on the urea and the nature of the anionic additives can significantly influence the level of asymmetric induction. dntb.gov.ua

| Entry | N-Allylurea | Aryl Bromide | Yield (%) | Diastereoselectivity (syn:anti) | Reference |

|---|---|---|---|---|---|

| 1 | 1-allyl-3-phenylurea | Bromobenzene | 85 | - | organic-chemistry.org |

| 2 | 1-allyl-3-(4-methoxyphenyl)urea | 4-bromobenzonitrile | 92 | - | researchgate.net |

| 3 | 1-((E)-but-2-en-1-yl)-3-phenylurea | Bromobenzene | 78 | >20:1 | organic-chemistry.org |

| 4 | 1-(cyclohex-2-en-1-yl)-3-phenylurea | 4-bromotoluene | 88 | >20:1 | organic-chemistry.org |

Aziridine Ring Expansion and Cycloaddition Reactions

The ring expansion of aziridines provides a valuable route to functionalized imidazolidin-2-ones. This transformation can be achieved through reactions with isocyanates, which can be catalyzed by Lewis acids or proceed thermally. acs.org The reaction of chiral aziridine-2-carboxylates with various isocyanates in the presence of a Lewis acid catalyst proceeds in a regio- and stereospecific manner to yield enantiomerically pure 4-functionalized imidazolidin-2-ones with retention of configuration. acs.org

Palladium-catalyzed cycloaddition reactions of 2-vinylaziridines with isocyanates also afford imidazolidin-2-ones. This method offers a regioselective route to five-membered heterocyclic products.

Organocatalytic Strategies for Imidazolidin-2-one Synthesis

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a green and efficient alternative to metal-based catalysts. In the context of imidazolidin-2-one synthesis, organocatalytic strategies have been successfully employed, particularly in the development of asymmetric methodologies.

Chiral Imidazolidinone Derivatives as Organocatalysts

Chiral imidazolidinone derivatives, famously known as MacMillan catalysts, are a class of privileged organocatalysts widely used in a variety of asymmetric transformations. These catalysts operate through different activation modes, including iminium ion, enamine, and SOMO (Singly Occupied Molecular Orbital) catalysis. While they are not typically used for the direct synthesis of the imidazolidin-2-one core itself in a cyclization reaction, they are instrumental in the asymmetric functionalization of molecules that may subsequently be converted to chiral imidazolidin-2-one-containing products.

The primary application of these catalysts is in the activation of α,β-unsaturated aldehydes and ketones towards nucleophilic attack. rsc.org The formation of a transient iminium ion between the chiral imidazolidinone and the carbonyl compound lowers the LUMO of the substrate, rendering it more susceptible to attack by a nucleophile. rsc.org This strategy has been successfully applied to a wide range of reactions, including Diels-Alder reactions, Michael additions, and Friedel-Crafts alkylations, affording products with high enantioselectivity. jk-sci.com

The versatility and robustness of MacMillan catalysts have made them a cornerstone of asymmetric organocatalysis, enabling the synthesis of complex chiral molecules.

Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas

As previously mentioned in section 2.1.3.1, the base-catalyzed intramolecular hydroamidation of propargylic ureas is a prominent organocatalytic method for synthesizing imidazolidin-2-ones. acs.org This approach avoids the use of transition metals and often proceeds under mild reaction conditions.

The phosphazene base BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) has proven to be a highly effective catalyst for this transformation. acs.org It facilitates the cyclization of a wide array of propargylic ureas to their corresponding imidazolidin-2-ones and imidazol-2-ones with excellent chemo- and regioselectivity. acs.orgnih.gov The reaction is tolerant of various functional groups and can be performed at room temperature, often with very short reaction times. acs.orgnih.gov

DFT studies have provided insight into the reaction mechanism, suggesting that the reaction initiates with the deprotonation of the urea by the base. acs.org The subsequent cyclization can then proceed through a direct nucleophilic attack on the alkyne or via an isomerization to an allenamide intermediate followed by cyclization. acs.org This organocatalytic method offers a simple, efficient, and environmentally benign route to a diverse range of substituted imidazolidin-2-ones. organic-chemistry.orgacs.org

Reaction Mechanisms and Reactivity Profiles of 1 4 Oxocyclohexyl Imidazolidin 2 One

Elucidation of Mechanistic Pathways in Imidazolidin-2-one Ring Formation

The construction of the imidazolidin-2-one ring is a well-studied area of organic synthesis, with several mechanistic pathways available. These routes often leverage catalytic cycles to achieve efficiency and stereocontrol. The most common synthetic strategies include the direct carbonylation of 1,2-diamines, the diamination of olefins, and the intramolecular hydroamination of linear urea (B33335) derivatives. wikipedia.org

Iminium and enamine catalysis are powerful strategies in modern organic synthesis that activate carbonyl compounds towards nucleophilic or electrophilic attack, respectively. beilstein-journals.org These catalytic cycles are central to many methods for forming the imidazolidin-2-one ring.

Iminium Catalysis: This approach lowers the Lowest Unoccupied Molecular Orbital (LUMO) of an α,β-unsaturated carbonyl compound. The reaction of the carbonyl with a chiral secondary amine catalyst forms a transient iminium ion, enhancing the electrophilicity of the β-carbon. beilstein-journals.orgnih.gov In the context of imidazolidin-2-one synthesis, an acid-catalyzed intramolecular cyclization of a precursor like an N-(2,2-dialkoxyethyl)urea proceeds through the formation of a cyclic iminium cation. This electrophilic intermediate is then trapped by a C-nucleophile to yield the final substituted imidazolidin-2-one. researchgate.netuobabylon.edu.iqpearson.com

Enamine Catalysis: Conversely, enamine catalysis involves the reaction of a saturated aldehyde or ketone with a secondary amine catalyst to form a nucleophilic enamine intermediate. This process raises the Highest Occupied Molecular Orbital (HOMO) of the substrate, facilitating reactions with electrophiles at the α-carbon. beilstein-journals.orgnih.gov While direct enamine catalysis for the primary ring formation is less common, cascade reactions that couple iminium and enamine catalysis are known. An initial iminium-catalyzed reaction can generate an intermediate that subsequently reacts via an enamine pathway. nih.gov

A proposed mechanism for the formation of substituted imidazolidin-2-ones highlights these principles. The process begins with an acid-catalyzed intramolecular cyclization to form a 5-alkoxyimidazolidin-2-one intermediate. Subsequent elimination of an alcohol molecule furnishes a crucial iminium cation. This cation can then either react directly with a nucleophile or undergo a deprotonation-protonation sequence to form an isomeric, more stable iminium ion before the final nucleophilic attack. researchgate.netuobabylon.edu.iq

Table 1: Key Intermediates in Imidazolidin-2-one Formation

| Intermediate | Catalysis Type | Role in Reaction Cycle |

| Iminium Ion | Iminium | Acts as an electrophile, activating the molecule for nucleophilic attack. beilstein-journals.org |

| Enamine | Enamine | Acts as a nucleophile, reacting with electrophiles at the α-carbon. beilstein-journals.org |

| Cyclic Iminium Cation | Iminium | Key electrophilic intermediate in acid-catalyzed cyclization of urea derivatives. researchgate.netuobabylon.edu.iq |

The structure of the starting material is paramount in controlling the outcome of the cyclization reaction, influencing regioselectivity, stereochemistry, and reaction rate. researchgate.netuci.edu

The design of the substrate can direct the cyclization pathway through several means:

Steric Hindrance: The presence of bulky substituents on the substrate can influence the reaction rate. For instance, in the base-catalyzed intramolecular hydroamidation of propargylic ureas, increasing the steric hindrance on the carbon alpha to the triple bond slows the reaction. uci.edu

Electronic Effects: The electronic properties of substituents can stabilize or destabilize intermediates, thereby favoring one pathway over another. In the synthesis of imidazolidin-2-ones from N,N'-disubstituted diaminocyclohexane, electron-withdrawing groups (e.g., chlorine, bromine) on the N-substituents led to high cyclization yields, likely by stabilizing the electron-rich nitrogen of the intermediate. google.com

Regioselectivity: The initial design of the substrate can determine the position of substitution in the final product. In the acid-catalyzed cyclization of N-(2,2-dialkoxyethyl) ureas, careful control of reaction conditions and substrate structure leads to the preferential formation of 4-substituted imidazolidin-2-ones over their 5-substituted isomers. researchgate.netuobabylon.edu.iq

Table 2: Influence of Substrate Design on Imidazolidin-2-one Synthesis

| Substrate Type | Key Design Feature | Influence on Cyclization Pathway | Reference |

| N-(2,2-dialkoxyethyl)ureas | Position of substituents, catalyst amount | Directs regioselectivity (4- vs. 5-substitution). | researchgate.netuobabylon.edu.iq |

| Propargylic ureas | Steric bulk near reacting center | Affects reaction rate; bulky groups slow cyclization. | uci.edu |

| N-Allylic ureas | Chiral backbone | Can be used to produce chiral imidazolidin-2-ones. | chemcess.com |

Intrinsic Reactivity of the Imidazolidin-2-one Heterocycle

The imidazolidin-2-one ring is a cyclic urea, and its reactivity is dictated by the interplay of its constituent atoms: two nitrogen atoms, a carbonyl group, and two sp³-hybridized carbons.

The distribution of electron density within the imidazolidin-2-one ring creates distinct sites for nucleophilic and electrophilic attack.

Nitrogen Atoms (N1, N3): The nitrogen atoms possess lone pairs of electrons, making them potential nucleophiles. However, this nucleophilicity is significantly tempered by the delocalization of the lone pairs into the adjacent carbonyl group through amide resonance. The proton on an unsubstituted nitrogen (N-H) is weakly acidic.

Carbonyl Carbon (C2): This carbon is the most prominent electrophilic site in the ring. The polarization of the carbon-oxygen double bond makes it susceptible to attack by nucleophiles. This reactivity is characteristic of the urea functional group. chemcess.com

Ring Carbons (C4, C5): These saturated carbons are generally not reactive. However, they can be functionalized, and their protons can become acidic if adjacent to strong electron-withdrawing substituents.

The formation of the imidazolidine (B613845) ring itself is a classic example of this reactivity, often involving the intramolecular nucleophilic attack of an amino group on an electrophilic carbon, such as an imine. msu.edu

N-Substituents: The nature of the groups attached to the nitrogen atoms is critical. Electron-withdrawing groups decrease the basicity and nucleophilicity of the nitrogen atoms. Studies on related 2-(arylimino)imidazolidines have shown a clear correlation where electron-withdrawing substituents on the aryl ring significantly lower the pKa of the molecule. nih.gov In the case of 1-(4-Oxocyclohexyl)imidazolidin-2-one, the cyclohexyl group is an electron-donating alkyl substituent, which would slightly increase the electron density on the nitrogen it is attached to compared to an unsubstituted N-H.

C4/C5-Substituents: Substituents on the carbon atoms of the ring can introduce steric effects that influence the approach of reagents and can create stereogenic centers, leading to diastereomeric products. For example, the gem-dimethyl effect, where two methyl groups are on the same carbon, is known to influence cyclization rates and the stability of the resulting ring.

Table 3: Predicted Effects of Substituents on Imidazolidin-2-one Reactivity

| Substituent Position | Type of Substituent | Predicted Effect on Reactivity |

| N1 / N3 | Electron-Withdrawing (e.g., Aryl, Acyl) | Decreases nitrogen nucleophilicity/basicity; increases acidity of N-H proton. nih.gov |

| N1 / N3 | Electron-Donating (e.g., Alkyl) | Increases nitrogen nucleophilicity/basicity. |

| C4 / C5 | Bulky Alkyl Groups | Introduces steric hindrance, potentially slowing reactions at adjacent sites. uci.edu |

Reactivity and Transformations of the 4-Oxocyclohexyl Substituent

Key transformations involving the ketone functionality include:

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by a wide range of nucleophiles. Common reactions include:

Reduction: Reaction with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will convert the ketone to a secondary alcohol, yielding 1-(4-hydroxycyclohexyl)imidazolidin-2-one.

Grignard Reaction: Addition of organometallic reagents (e.g., Grignard reagents) results in the formation of a tertiary alcohol after acidic workup.

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN) adds across the C=O bond to form a cyanohydrin. chemcess.com

Reactions at the α-Carbon: The protons on the carbons adjacent to the carbonyl group (α-protons) are acidic and can be removed by a base to form an enolate ion. This enolate is a powerful nucleophile and can undergo reactions such as:

Aldol (B89426) Condensation: Base-catalyzed self-condensation or reaction with other aldehydes or ketones. chemcess.com

Halogenation: Reaction with halogens (Cl₂, Br₂) under acidic or basic conditions to form α-haloketones. wikipedia.org

Formation of C=N Bonds: The ketone can react with amines and their derivatives:

Imine Formation: Reaction with primary amines yields imines (Schiff bases).

Enamine Formation: Reaction with secondary amines, such as pyrrolidine, forms an enamine. wikipedia.org

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) produces a cyclohexanone (B45756) oxime derivative, a key step in the industrial synthesis of caprolactam. chemcess.com

Oxidation Reactions:

Baeyer-Villiger Oxidation: Oxidation with a peroxy acid (e.g., m-CPBA) converts the cyclic ketone into a seven-membered ring lactone (a caprolactone (B156226) derivative).

Oxidative Cleavage: Strong oxidizing agents like nitric acid can cleave the ring to form dicarboxylic acids, such as adipic acid, though this is an industrial process requiring harsh conditions. chemcess.com

Carbonyl Group Reactivity within the Cyclohexyl Ring (e.g., Ketonisation, Tautomerism)

The reactivity of this compound is significantly influenced by the carbonyl group of the cyclohexanone moiety. This ketone functionality is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and a prime target for nucleophilic attack. oregonstate.edu The carbonyl oxygen, with its lone pairs of electrons, is nucleophilic and susceptible to protonation by acids, a process that enhances the electrophilicity of the carbonyl carbon. oregonstate.edu Generally, ketones are less reactive than aldehydes, primarily due to greater steric hindrance around the carbonyl carbon.

A fundamental aspect of the carbonyl group's reactivity is its participation in keto-enol tautomerism. Tautomers are constitutional isomers that rapidly interconvert, typically involving the migration of a proton and a shift in the location of a double bond. libretexts.org For this compound, the ketone (keto form) exists in equilibrium with its corresponding enol form, which features a hydroxyl group adjacent to a carbon-carbon double bond within the cyclohexyl ring. oregonstate.edu

This equilibrium is catalyzed by both acids and bases. oregonstate.edu The process is initiated by the acidity of the α-hydrogens (the hydrogens on the carbons adjacent to the carbonyl group). libretexts.org The pKa of the α-protons in cyclohexanone is approximately 25, making them significantly more acidic than typical alkane hydrogens due to the resonance stabilization of the resulting enolate conjugate base. oregonstate.edulibretexts.org

For most simple ketones, the equilibrium heavily favors the keto form. oregonstate.edu Studies on cyclohexanone have shown its enol content to be exceptionally low, significantly lower than that of acetone (B3395972) or cyclopentanone. scispace.com This preference for the keto form is a critical factor in its thermodynamic stability. scispace.com However, the transient formation of the enol or its deprotonated form, the enolate, is a crucial mechanistic step in many reactions, including halogenation and alkylation at the α-position. The extent of enolization can be influenced by the solvent; nonpolar solvents tend to favor the enol form more than polar solvents do. researchgate.netresearchgate.netresearchgate.net

| Compound | Enol Content (%) in Aqueous Solution | Reference |

|---|---|---|

| Cyclohexanone | 4.1 x 10⁻⁷ - 2.0 x 10⁻⁵ | scispace.com |

| Cyclopentanone | 4.8 x 10⁻⁴ | scispace.com |

| Acetone | 2.5 x 10⁻⁵ | scispace.com |

Interplay Between the Imidazolidinone and Cyclohexyl Moieties in Reaction Dynamics

Steric Effects: The imidazolidin-2-one ring acts as a bulky substituent on the cyclohexanone ring. In its preferred chair conformation, a monosubstituted cyclohexane (B81311) will place a bulky group in the equatorial position to minimize destabilizing 1,3-diaxial interactions. researchgate.netspcmc.ac.in With the imidazolidinone group occupying the equatorial position at C-4, it can exert steric hindrance that influences the trajectory of nucleophilic attack on the carbonyl carbon. This can create a facial bias, potentially leading to different rates of reaction or stereochemical outcomes compared to unsubstituted cyclohexanone.

Electronic Effects: The imidazolidinone ring, a cyclic urea, exerts electronic effects on the cyclohexanone ring. The two nitrogen atoms are electronegative, leading to an electron-withdrawing inductive effect. However, this is contrasted with the electronic nature of the carbonyl group within the imidazolidinone ring itself, which is significantly less electrophilic than the ketone carbonyl. This reduced reactivity is due to the donation of electron density from the two adjacent nitrogen atoms via resonance, a characteristic feature of amides and ureas. Substituents on the nitrogen atoms of an imidazolidinone ring are known to influence the electron density and reactivity of the molecule. nih.gov Therefore, the imidazolidinone substituent can electronically modify the reactivity of the cyclohexanone carbonyl, although this effect is likely secondary to the more direct reactivity of the ketone itself.

Potential for Intramolecular Interactions: The presence of both a ketone and a cyclic urea within the same molecule introduces the possibility of intramolecular reactions under certain conditions. For instance, under strongly basic conditions, deprotonation could occur at one of the imidazolidinone's N-H bonds. The resulting anion could, in principle, act as an internal nucleophile, though this would require a significant conformational rearrangement. Conversely, under acidic conditions, the formation of the enol or an enol-like intermediate from the cyclohexanone part could lead to interactions with the imidazolidinone ring. While speculative without direct experimental evidence, the proximity of these two functional groups suggests that intramolecular pathways could be accessible under specific catalytic conditions, leading to complex cyclization or rearrangement products.

Potential for Ring Transformations Involving the Cyclohexanone Unit

The cyclohexanone unit within this compound serves as a versatile scaffold for various ring transformation reactions, enabling access to different carbocyclic and heterocyclic systems. These transformations fundamentally alter the six-membered ring structure through contraction, expansion, or cleavage.

Ring Contraction: The Favorskii rearrangement is a prominent method for ring contraction in cyclic α-halo ketones. wikipedia.org If this compound were halogenated at an α-position (C-3 or C-5), treatment with a base like an alkoxide would induce a rearrangement. nrochemistry.com The mechanism is believed to proceed through a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base to yield a cyclopentane (B165970) carboxylic acid derivative, with the imidazolidinone moiety remaining as a substituent on the newly formed five-membered ring. wikipedia.orgrsc.orgddugu.ac.in

Ring Expansion: Two classical name reactions are particularly effective for the ring expansion of cyclohexanone derivatives into seven-membered lactams (cyclic amides).

Beckmann Rearrangement: This reaction transforms an oxime into an amide under acidic conditions. wikipedia.orgmasterorganicchemistry.com The process would begin with the conversion of the ketone in this compound to its corresponding oxime using hydroxylamine. Subsequent treatment with a strong acid (e.g., sulfuric acid, polyphosphoric acid) would catalyze the rearrangement of the group anti-periplanar to the oxime's hydroxyl group, expanding the ring to form a caprolactam derivative. wikipedia.orgrsc.orglibretexts.org

Schmidt Reaction: This reaction provides an alternative route for ring expansion by treating a ketone with hydrazoic acid (HN₃) in the presence of a strong acid catalyst. vedantu.comwikipedia.org The reaction proceeds through nucleophilic addition of the azide (B81097) to the protonated carbonyl, followed by a rearrangement with the expulsion of nitrogen gas. wikipedia.org For a cyclic ketone like the one in the title compound, this results in the insertion of a nitrogen atom into the ring, yielding a lactam. vedantu.comnih.govstudysmarter.co.uk

Ring Opening: Photochemical reactions , such as the Norrish Type I cleavage , can induce the opening of the cyclohexanone ring. uci.edu Upon UV irradiation, the molecule is promoted to an excited state, which can lead to the homolytic cleavage of one of the C-C bonds adjacent to the carbonyl group (α-cleavage). researchgate.netyoutube.com This generates a diradical intermediate that can undergo several subsequent reactions, including decarbonylation (loss of CO) to form a five-membered ring or intramolecular hydrogen atom transfer to yield a linear, unsaturated aldehyde. uci.eduresearchgate.net The specific pathway taken would be influenced by reaction conditions and the nature of the imidazolidinone substituent.

| Transformation Type | Reaction Name | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Ring Contraction | Favorskii Rearrangement | 1. α-Halogenation (e.g., Br₂) 2. Base (e.g., NaOR) | Substituted Cyclopentane Carboxylic Acid Derivative | wikipedia.orgddugu.ac.in |

| Ring Expansion | Beckmann Rearrangement | 1. NH₂OH (to form oxime) 2. Acid (e.g., H₂SO₄) | Substituted Caprolactam | wikipedia.orgmasterorganicchemistry.com |

| Schmidt Reaction | HN₃, Strong Acid (e.g., H₂SO₄) | Substituted Caprolactam | vedantu.comnih.gov | |

| Ring Opening | Norrish Type I Cleavage | UV Light (hν) | Acyclic Aldehyde or Cyclopentane Derivative | uci.eduresearchgate.net |

Theoretical and Computational Investigations of 1 4 Oxocyclohexyl Imidazolidin 2 One

Quantum Chemical Studies on Molecular and Electronic Structure

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which are key determinants of a molecule's stability, reactivity, and interactions.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional structure of a molecule, known as its ground-state geometry. iau.ircore.ac.uk This process, called geometry optimization, involves calculating the electronic energy of the molecule for various atomic arrangements until the lowest energy conformation is found. For 1-(4-Oxocyclohexyl)imidazolidin-2-one, DFT calculations, likely using a functional like B3LYP combined with a basis set such as 6-31G(d,p), would be employed to determine precise bond lengths, bond angles, and dihedral angles. iau.ir The optimization process would account for the flexible cyclohexanone (B45756) ring, which can exist in various conformations (e.g., chair, boat, twist-boat), and the relative orientation of the imidazolidin-2-one substituent. The final optimized geometry corresponds to the most probable structure of the molecule in the absence of external influences.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Value (Illustrative) |

| C=O (cyclohexanone) Bond Length | 1.22 Å |

| C-N (imidazolidinone) Bond Length | 1.38 Å |

| C=O (imidazolidinone) Bond Length | 1.23 Å |

| C-N-C Bond Angle (imidazolidinone) | 112° |

| N-C-C Bond Angle (cyclohexyl-imidazolidinone link) | 115° |

Note: The data in this table is illustrative and represents typical values for similar functional groups. Actual values would be derived from specific DFT calculations for the molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Density Distributions

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. irjweb.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. researchgate.netyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. irjweb.comresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. irjweb.comwikipedia.org For this compound, computational analysis would reveal the spatial distribution of these orbitals. It is expected that the HOMO would be localized on the electron-rich regions, such as the nitrogen and oxygen atoms of the imidazolidin-2-one ring, while the LUMO might be distributed over the carbonyl groups, which are electrophilic centers. Analysis of the electron density distribution would further highlight the electron-rich and electron-deficient areas of the molecule, providing a map of its electrostatic potential and predicting sites for nucleophilic or electrophilic attack.

Table 2: Hypothetical Frontier Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) (Illustrative) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These energy values are hypothetical and serve as an example of what computational analysis might yield.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. It allows for the exploration of reaction pathways, the identification of transient intermediates, and the characterization of high-energy transition states that are difficult to observe experimentally. iau.ir

Energetic Profiling of Key Synthetic Steps and Intermediates

To understand the synthesis of this compound, computational methods can be used to create an energetic profile of the reaction pathway. This involves calculating the energies of the reactants, intermediates, transition states, and products for each step of the synthesis. For instance, in a potential synthesis involving the reaction of 4-aminocyclohexanone (B1277472) with a suitable reagent to form the imidazolidin-2-one ring, DFT calculations could model the step-by-step formation of chemical bonds. The resulting energy profile would reveal the activation energy for each step, indicating the kinetic feasibility of the reaction and identifying the rate-determining step.

Rationalization of Chemo-, Regio-, and Stereoselectivity

Many chemical reactions can yield multiple products. Computational modeling can explain and predict the observed selectivity (chemo-, regio-, and stereo-). For a molecule like this compound, which has stereocenters and multiple reactive sites, understanding selectivity is crucial. For example, if a reaction involves an attack on the cyclohexanone ring, calculations can determine the relative activation energies for attack from the axial versus the equatorial face, thereby predicting the stereochemical outcome. nih.gov Similarly, by comparing the energies of transition states leading to different constitutional isomers, the regioselectivity of a reaction can be rationalized.

Conformational Analysis and Stereochemical Prediction

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, both the cyclohexanone ring and the linkage to the imidazolidin-2-one moiety contribute to its conformational flexibility.

The cyclohexanone ring can adopt several conformations, with the chair form typically being the most stable. The imidazolidin-2-one substituent can be positioned in either an axial or an equatorial position on the chair conformer. Computational methods can be used to calculate the relative energies of these different conformers. It is generally expected that the conformer with the bulky imidazolidin-2-one group in the equatorial position would be more stable to minimize steric hindrance. lumenlearning.com Furthermore, the five-membered imidazolidin-2-one ring itself has a degree of flexibility and can adopt different envelope or twist conformations. A thorough conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify all low-energy conformers and predict their relative populations at a given temperature. This information is vital for understanding how the molecule's shape influences its physical properties and biological activity.

Influence of the Oxocyclohexyl Group on Overall Molecular Conformation

The molecular conformation of this compound is primarily determined by the interplay of the steric and electronic properties of the imidazolidin-2-one ring and the appended 4-oxocyclohexyl group. The cyclohexanone ring typically adopts a chair conformation to minimize torsional and steric strain. In this conformation, substituents can occupy either axial or equatorial positions. For a monosubstituted cyclohexane (B81311), the equatorial position is generally favored to avoid 1,3-diaxial interactions.

In the case of this compound, the imidazolidin-2-one moiety is a relatively bulky substituent on the cyclohexane ring. Computational modeling, such as density functional theory (DFT) calculations, would likely predict that the imidazolidin-2-one group predominantly occupies the equatorial position of the cyclohexanone ring. This arrangement minimizes steric hindrance between the imidazolidin-2-one ring and the axial hydrogens on the cyclohexanone ring.

The presence of the carbonyl group at the C4 position of the cyclohexane ring introduces further conformational considerations. The C=O bond slightly flattens the chair conformation of the cyclohexane ring at and adjacent to the carbonyl carbon. This can subtly alter the bond angles and dihedral angles throughout the ring compared to a simple cyclohexane.

The imidazolidin-2-one ring itself possesses a degree of conformational flexibility, often adopting an envelope or twisted conformation. The nature of the substituent at the N1 position—in this case, the 4-oxocyclohexyl group—will influence the puckering of the five-membered ring. The rotational freedom around the C-N bond connecting the two rings is another critical factor. The molecule will adopt a conformation that minimizes steric clashes between the two ring systems. Theoretical calculations can quantify the energy differences between various rotational isomers (rotamers) and predict the most stable conformation in the gas phase or in solution.

| Parameter | Predicted Influence of Oxocyclohexyl Group |

| Cyclohexanone Conformation | Predominantly chair conformation. |

| Imidazolidin-2-one Position | Strong preference for the equatorial position on the cyclohexanone ring. |

| Imidazolidin-2-one Conformation | Likely an envelope or twisted conformation, influenced by the steric bulk of the cyclohexyl group. |

| Inter-ring Orientation | The dihedral angle between the mean plane of the imidazolidin-2-one ring and the cyclohexanone ring will be optimized to minimize steric interactions. |

This table presents predicted conformational preferences based on general principles of stereochemistry and conformational analysis. Specific values would require dedicated computational studies.

Stereochemical Outcome Prediction in Asymmetric Reactions

Imidazolidin-2-ones are well-known chiral auxiliaries and organocatalysts in asymmetric synthesis. researchgate.net While this compound itself is achiral, its derivatives, particularly those with substituents on the imidazolidin-2-one ring, can be employed in stereoselective transformations. Computational chemistry plays a crucial role in understanding and predicting the stereochemical outcomes of such reactions. nih.gov

For instance, if this scaffold were used as a chiral catalyst (e.g., by introducing chirality on the imidazolidinone ring), the 4-oxocyclohexyl group would act as a sterically demanding substituent that influences the catalyst's conformation and, consequently, the way it interacts with reactants.

The prediction of stereochemical outcomes typically involves the following computational steps:

Conformational Search: Identifying the lowest energy conformations of the catalyst-substrate complex. The 4-oxocyclohexyl group would play a significant role here, as its orientation would create a specific chiral environment around the active site.

Transition State Modeling: Locating the transition states for the formation of all possible stereoisomeric products. The relative energies of these transition states determine the stereoselectivity of the reaction. The transition state with the lowest energy corresponds to the major product.

Energy Calculations: High-level quantum mechanical calculations are used to accurately determine the energies of the transition states. The difference in activation energies (ΔΔG‡) between the diastereomeric transition states can be used to predict the enantiomeric excess (ee) or diastereomeric ratio (dr) of the reaction.

In a hypothetical asymmetric reaction catalyzed by a chiral derivative of this compound, the bulky oxocyclohexyl group would effectively shield one face of the reactive intermediate (e.g., an enamine or iminium ion formed from the imidazolidinone). This facial blocking forces the incoming reagent to approach from the less hindered face, leading to a high degree of stereocontrol. Computational models can visualize and quantify this steric hindrance, providing a rational basis for the observed or predicted stereoselectivity. nih.gov

| Computational Step | Role of the 4-Oxocyclohexyl Group |

| Catalyst Conformation | The bulky and conformationally influential oxocyclohexyl group helps to establish a well-defined and predictable three-dimensional structure of the catalyst. |

| Substrate Binding | The group's steric profile dictates the preferred orientation of the substrate when it binds to the catalyst, pre-organizing the system for the stereoselective reaction. |

| Transition State Stabilization | The oxocyclohexyl group can influence the stability of the transition states through steric and electronic interactions, favoring the pathway that leads to the major stereoisomer. |

| Facial Shielding | It acts as a steric shield, blocking one face of the reactive intermediate from attack, thereby directing the stereochemical course of the reaction. |

This table outlines the general role of a bulky substituent like the 4-oxocyclohexyl group in a hypothetical asymmetric catalysis scenario, based on established principles of computational organic chemistry.

Advanced Analytical Characterization of 1 4 Oxocyclohexyl Imidazolidin 2 One

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular architecture of 1-(4-Oxocyclohexyl)imidazolidin-2-one by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, NOE, TOCSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For the related compound 2-Imidazolidone, signals for the ethylene (B1197577) protons appear around 3.521 ppm. chemicalbook.com In this compound, the spectrum would be more complex, showing distinct signals for the protons on the cyclohexyl and imidazolidinone rings.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy reveals the different carbon environments within the molecule. The carbonyl carbon of the imidazolidin-2-one ring is expected to have a chemical shift in the range of 163.6 ppm. nih.gov The carbons of the cyclohexyl ring would appear at distinct chemical shifts, with the ketone carbonyl carbon resonating at a significantly downfield position, typically above 200 ppm. oregonstate.edu

2D NMR Techniques (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the complete molecular structure.

Correlation Spectroscopy (COSY) would establish proton-proton couplings, revealing adjacent protons on both the cyclohexyl and imidazolidinone rings.

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded carbon and hydrogen atoms, allowing for the assignment of proton signals to their corresponding carbons.

Heteronuclear Multiple Bond Correlation (HMBC) identifies longer-range couplings between carbons and protons (typically 2-3 bonds), which is instrumental in connecting the cyclohexyl and imidazolidinone moieties.

Nuclear Overhauser Effect (NOE) and Total Correlation Spectroscopy (TOCSY): These more advanced NMR techniques provide further structural detail.

NOE experiments reveal through-space proximity of protons, which can help determine the stereochemistry and conformation of the molecule.

TOCSY establishes correlations between all protons within a spin system, which is particularly useful for identifying all the protons belonging to the cyclohexyl ring and the imidazolidinone ring separately.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations (predicted) |

| Imidazolidinone N-H | 5.0-7.0 (broad s) | - | C=O |

| Imidazolidinone CH₂ | 3.2-3.6 (m) | 40-45 | C=O, Cyclohexyl C1 |

| Cyclohexyl C1-H | 3.8-4.2 (m) | 50-55 | Imidazolidinone CH₂, Cyclohexyl C2/C6, Cyclohexyl C=O |

| Cyclohexyl CH₂ (adjacent to N) | 1.8-2.2 (m) | 30-35 | Cyclohexyl C1 |

| Cyclohexyl CH₂ (adjacent to C=O) | 2.2-2.6 (m) | 35-40 | Cyclohexyl C=O |

| Imidazolidinone C=O | - | 160-165 | Imidazolidinone CH₂, Imidazolidinone N-H |

| Cyclohexyl C=O | - | >200 | Cyclohexyl CH₂ (adjacent) |

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A strong, sharp absorption peak is anticipated in the region of 1680-1720 cm⁻¹ corresponding to the stretching vibration of the ketone (C=O) group on the cyclohexyl ring. pressbooks.pub Another strong absorption, likely between 1630-1680 cm⁻¹, would be indicative of the urea (B33335) carbonyl (C=O) group within the imidazolidin-2-one ring. masterorganicchemistry.com Additionally, a broad absorption band in the range of 3200-3500 cm⁻¹ would signify the N-H stretching vibration of the secondary amine in the imidazolidinone ring. pressbooks.pub

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Ketone (Cyclohexyl) | C=O Stretch | 1680-1720 |

| Amide/Urea (Imidazolidinone) | C=O Stretch | 1630-1680 |

| Secondary Amine (Imidazolidinone) | N-H Stretch | 3200-3500 (broad) |

| Alkane | C-H Stretch | 2850-3000 |

Mass Spectrometry (MS, LC-MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. chemguide.co.uk This provides the exact molecular weight of the compound and insights into its structure through fragmentation analysis. libretexts.org

For this compound, the molecular ion peak (M+) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for this molecule could include:

Cleavage of the bond between the cyclohexyl and imidazolidinone rings.

Loss of carbon monoxide (CO) from either the ketone or the urea functional group.

Fragmentation of the cyclohexyl ring, often resulting in a series of peaks separated by 14 mass units (CH₂). libretexts.org

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures and can be used to confirm the identity of this compound in a reaction mixture or biological matrix. acgpubs.org

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By diffracting X-rays off a single crystal of this compound, it is possible to determine the absolute configuration of stereocenters and the conformation of the molecule in the solid state. This technique yields an electron density map from which the positions of individual atoms can be determined, providing unambiguous proof of the molecular structure. mdpi.com The resulting crystallographic data includes bond lengths, bond angles, and torsion angles, offering a detailed geometric description of the molecule.

Chromatographic Techniques for Purity and Stereoisomer Analysis

Chromatographic methods are essential for assessing the purity of a compound and for separating stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a chemical compound. pensoft.net A reversed-phase HPLC (RP-HPLC) method can be developed to separate this compound from any impurities or starting materials. impactfactor.org The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.

For chiral molecules, specialized chiral stationary phases (CSPs) in HPLC are used to separate enantiomers. mdpi.com This is crucial for determining the enantiomeric excess (ee) of a sample, which is a measure of the purity of one enantiomer over the other. The use of polysaccharide-based CSPs is common for the enantioseparation of various pharmaceuticals. nih.gov By developing a suitable chiral HPLC method, the enantiomeric purity of this compound can be accurately quantified. beilstein-journals.org

Interactive Data Table: HPLC Method Parameters

| Parameter | Typical Conditions for Purity Analysis | Typical Conditions for Chiral Analysis |

| Column | C18 (Reversed-Phase) | Chiral Stationary Phase (e.g., Chiralpak) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Isocratic mixture of alkanes and alcohols (e.g., Hexane/Isopropanol) |

| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV-Vis Detector (e.g., at 210 nm) | UV-Vis Detector |

| Column Temperature | 25 - 40 °C | 20 - 35 °C |

Lack of Specific Research Data Hinders Detailed Analysis of this compound Diastereomeric Ratio by Gas Chromatography

Despite a comprehensive search of scientific literature and chemical databases, specific research findings, including detailed methodologies and data tables concerning the assessment of the diastereomeric ratio of this compound using gas chromatography (GC), are not publicly available. While the principles of using GC for the separation of stereoisomers are well-established, explicit application to this particular compound has not been documented in the accessible literature.

Gas chromatography is a powerful analytical technique frequently employed for the separation and quantification of diastereomers. The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile gas phase. For diastereomers, which have different physical properties, separation can often be achieved on standard achiral stationary phases. The choice of the GC column, including the stationary phase chemistry, column length, and internal diameter, along with the optimization of temperature programs and carrier gas flow rates, are critical parameters for achieving successful separation.

In the context of this compound, the compound can exist as cis and trans diastereomers due to the relative orientation of the imidazolidin-2-one substituent on the cyclohexane (B81311) ring. The assessment of the ratio of these diastereomers is crucial for understanding the stereoselectivity of synthetic routes and for the characterization of the final product.

A hypothetical GC method for the analysis of these diastereomers would involve the following considerations:

Column Selection: A capillary column with a mid-polarity stationary phase, such as one containing phenyl and/or cyanopropyl functional groups, would likely be a suitable starting point. These phases can offer different selectivities for the cis and trans isomers based on subtle differences in their polarity and shape.

Temperature Program: A temperature gradient would be employed to ensure adequate separation of the diastereomers while maintaining reasonable peak shapes and analysis times. The initial temperature would be low enough to allow for good interaction with the stationary phase, followed by a ramp to a higher temperature to elute the compounds.

Injector and Detector: A split/splitless injector would be used for sample introduction, and a flame ionization detector (FID) would be suitable for quantification, assuming the compound is amenable to this detection method. Mass spectrometry (MS) could also be coupled with GC (GC-MS) to confirm the identity of the separated peaks based on their mass spectra.

Without specific experimental data, a representative data table cannot be generated. However, a hypothetical table illustrating the type of data that would be obtained from a successful GC analysis is presented below for illustrative purposes.

Hypothetical GC Data for Diastereomeric Ratio Assessment of this compound

| Diastereomer | Retention Time (min) | Peak Area (%) | Diastereomeric Ratio |

| cis-isomer | 12.5 | 30 | 1.0 : 2.3 |

| trans-isomer | 13.2 | 70 |

Table 1. Illustrative Gas Chromatography data for the separation of cis- and trans-1-(4-Oxocyclohexyl)imidazolidin-2-one. The retention times and peak areas are hypothetical and would be determined experimentally. The diastereomeric ratio is calculated from the relative peak areas.

It is important to emphasize that the values in the table are purely illustrative. The actual retention times and the elution order of the cis and trans isomers would depend on the specific GC conditions and the interactions of each isomer with the stationary phase. The diastereomeric ratio would be a direct reflection of the synthetic outcome.

Further empirical research is required to develop and validate a specific GC method for the diastereomeric ratio assessment of this compound. Such research would involve screening various GC columns and optimizing the analytical parameters to achieve baseline separation of the diastereomers, which is essential for accurate quantification.

Applications in Organic Synthesis and Beyond

1-(4-Oxocyclohexyl)imidazolidin-2-one as a Versatile Synthetic Intermediate

The strategic placement of a ketone and a cyclic urea (B33335) within the same molecule makes this compound a valuable intermediate for synthetic chemists. This bifunctionality allows for a diverse range of chemical manipulations, paving the way for the creation of a wide array of more complex molecules.

Building Block for Novel Heterocyclic Architectures and Natural Product Synthesis

The imidazolidin-2-one core is a prevalent motif in numerous biologically active compounds and natural products. mdpi.com Consequently, derivatives such as this compound serve as important starting materials for the synthesis of new heterocyclic structures. The ketone group on the cyclohexyl ring can undergo a variety of reactions, including but not limited to condensations, additions, and rearrangements, to construct new ring systems. For instance, reactions with dinucleophiles can lead to the formation of spirocyclic or fused heterocyclic architectures.

While specific examples detailing the use of this compound in the total synthesis of natural products are not extensively documented in readily available literature, the general utility of the imidazolidin-2-one scaffold in this area is well-established. nih.govmsu.edunih.gov The synthesis of complex natural products often relies on the strategic use of versatile building blocks that can introduce specific functionalities and stereocenters. msu.edunih.gov The structural features of this compound make it a promising candidate for such applications, offering a handle for further elaboration and diversification.

Precursor to Functionalized Diamines and Amino Acids

Imidazolidin-2-ones are well-recognized precursors to vicinal diamines. mdpi.com Hydrolytic cleavage of the cyclic urea under acidic or basic conditions can yield the corresponding 1,2-diamine. In the case of this compound, this would provide a route to a cyclohexyl-substituted diamine, a valuable synthon in its own right. The presence of the ketone functionality offers the potential for further modification either before or after the cleavage of the imidazolidinone ring, leading to a variety of functionalized diamines.

Furthermore, the imidazolidin-2-one structure can be manipulated to generate amino acids. nih.gov Synthetic strategies have been developed to convert the cyclic urea moiety into a carboxylic acid group while retaining or introducing an amino group at the adjacent carbon. While specific protocols for the conversion of this compound to an amino acid are not explicitly detailed, the general methodologies for amino acid synthesis from related heterocyclic precursors are applicable. libretexts.orgpressbooks.pub

Role in Stereoselective Synthesis

The field of asymmetric synthesis heavily relies on the use of chiral molecules to control the stereochemical outcome of a reaction. The imidazolidin-2-one scaffold has proven to be a highly effective chiral auxiliary, guiding the formation of new stereocenters with high levels of selectivity. wikipedia.orgresearchgate.net

Asymmetric Transformations Utilizing Imidazolidin-2-one Scaffolds

Chiral imidazolidin-2-ones, often derived from enantiomerically pure diamines, can be acylated and subsequently used in a variety of asymmetric transformations. The steric bulk of the substituents on the imidazolidin-2-one ring effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. This strategy has been successfully employed in asymmetric alkylations, aldol (B89426) reactions, and conjugate additions. Although the specific use of a this compound derivative as a chiral auxiliary is not prominently featured in the literature, the principles of asymmetric induction derived from the broader class of imidazolidin-2-one auxiliaries are directly relevant.

Design and Development of New Chiral Auxiliaries

The continuous search for more efficient and selective chiral auxiliaries is a driving force in organic synthesis. The modular nature of imidazolidin-2-ones allows for the systematic modification of their structure to fine-tune their stereodirecting ability. The introduction of the 4-oxocyclohexyl group could potentially influence the conformational rigidity of the auxiliary and its steric profile, thereby impacting the diastereoselectivity of reactions in which it is employed. The development of new chiral auxiliaries often involves the synthesis and evaluation of a library of related compounds to identify the optimal structure for a given transformation. wikipedia.org

| Type of Asymmetric Reaction | Role of Imidazolidin-2-one Auxiliary | Typical Electrophiles |

| Alkylation | Directs the approach of an alkylating agent to the enolate. | Alkyl halides, triflates |

| Aldol Reaction | Controls the stereochemistry of the newly formed carbinol center. | Aldehydes, ketones |

| Conjugate Addition | Dictates the stereochemistry of the β-carbon in the product. | α,β-Unsaturated esters, ketones |

| Diels-Alder Reaction | Induces facial selectivity in the cycloaddition. | Dienes, dienophiles |

Development of Catalytic Systems and Methodologies

Beyond their use as stoichiometric chiral auxiliaries, imidazolidin-2-one derivatives have also been incorporated into the design of chiral ligands for asymmetric catalysis. mdpi.comresearchgate.net The nitrogen atoms of the imidazolidin-2-one ring can serve as coordination sites for metal catalysts, creating a chiral environment around the metal center. This, in turn, can lead to high levels of enantioselectivity in a variety of metal-catalyzed reactions.

Recent advancements have focused on the development of more efficient and sustainable catalytic protocols for the synthesis of imidazolidin-2-ones themselves. mdpi.comresearchgate.net Metal-catalyzed reactions, such as intramolecular hydroamination of unsaturated ureas and diamination of alkenes, have emerged as powerful methods for the construction of the imidazolidin-2-one ring. mdpi.com These catalytic approaches offer advantages in terms of atom economy and procedural simplicity over traditional multi-step methods. The development of catalytic systems that can directly and enantioselectively synthesize functionalized imidazolidin-2-ones, such as those bearing a 4-oxocyclohexyl substituent, remains an active area of research.

Future Research Directions and Perspectives

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of imidazolidin-2-ones often involves multiple steps, harsh reaction conditions, or reagents that are not environmentally benign. mdpi.com A primary direction for future research is the development of greener and more efficient synthetic protocols for 1-(4-oxocyclohexyl)imidazolidin-2-one.

Key areas of focus should include:

Green Catalysis: Research into novel catalytic systems can offer sustainable alternatives to conventional methods. This includes employing reusable heterogeneous catalysts, such as zinc-based nanocrystals, which have shown efficacy in the synthesis of other nitrogen-containing heterocycles. rsc.org The development of a robust, recyclable catalyst for the synthesis of this compound would represent a significant advance in green chemistry. rsc.org

Electrochemical Synthesis: Electrosynthesis presents a powerful and sustainable tool, often avoiding the need for harsh chemical oxidants or reductants. rsc.org Investigating an electrochemical route to construct the imidazolidin-2-one ring on a 4-aminocyclohexanone (B1277472) precursor could offer a highly efficient and environmentally friendly alternative to traditional methods. rsc.org

Advanced Mechanistic Insights via Combined Experimental and Computational Approaches

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new transformations. For this compound, future work should focus on elucidating the intricate details of its formation and subsequent reactions.

Promising research avenues include:

In-depth Spectroscopic and Kinetic Studies: Employing advanced spectroscopic techniques to identify transient intermediates and performing detailed kinetic analysis can provide critical data on reaction pathways.

Quantum Chemistry Calculations: Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate transition state energies, and rationalize observed outcomes like regioselectivity. nih.gov For instance, computational studies could predict the most favorable sites for nucleophilic or electrophilic attack on the this compound molecule, guiding the development of new reactions. nih.gov Combining these computational insights with experimental results provides a powerful synergistic approach to understanding complex reaction mechanisms. nih.govrsc.org

Exploration of Novel Reactivity and Cascade Transformations

The unique structure of this compound, featuring a ketone and a cyclic urea (B33335), offers opportunities for novel reactivity and the design of elegant cascade transformations. Cascade reactions, in which multiple chemical bonds are formed in a single, uninterrupted sequence, are highly desirable for their efficiency and ability to rapidly build molecular complexity. 20.210.105

Future research should explore:

Intramolecular Cyclizations: The ketone and the N-H groups of the imidazolidinone ring are positioned for potential intramolecular reactions. Investigating conditions that could trigger cyclization to form novel polycyclic heterocyclic systems would be a valuable pursuit.

Domino Reactions: The ketone moiety can be used to initiate a domino reaction sequence. For example, an initial reaction at the carbonyl group could be designed to unmask a reactive intermediate that subsequently participates in a transformation involving the imidazolidinone ring. Such domino protocols enable the construction of complex scaffolds in a single operation. nih.gov

Multicomponent Cascade Cyclizations: Expanding on the theme of efficiency, electrochemical or catalyst-driven multicomponent reactions could be designed. rsc.org A future goal would be to develop a process where the cyclohexanone (B45756) ring, an amine source, and a carbonyl source combine in a cascade fashion to directly assemble a complex molecule derived from the this compound scaffold.

Diversification of Applications in Complex Molecular Synthesis

The imidazolidin-2-one core is a recognized pharmacophore present in numerous FDA-approved drugs. nih.govnih.gov This highlights the potential of this compound as a versatile building block for the synthesis of complex and biologically active molecules.

Key future directions include:

Scaffold for Medicinal Chemistry: The cyclohexyl ketone can be readily converted into a wide range of functional groups (e.g., alcohols, amines, heterocycles), while the imidazolidinone ring can be further substituted. This allows for the creation of diverse molecular libraries for drug discovery programs targeting various diseases, from cancer to infectious agents. nih.govekb.eg

Precursor to Vicinal Diamines: The imidazolidin-2-one ring can serve as a protected form of a 1,2-diamine, which is a valuable functional group in organic synthesis. nih.gov Developing efficient methods to cleave the ring of derivatized this compound would provide access to novel substituted cyclohexanediamine (B8721093) building blocks, which are crucial for synthesizing ligands, catalysts, and complex natural products.

Synthesis of Natural Product Analogs: Many natural products contain complex nitrogenous heterocycles. This compound could serve as a key starting material for the total synthesis of natural products or their analogs, enabling the exploration of their structure-activity relationships.

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-oxocyclohexyl)imidazolidin-2-one and its derivatives?

A common method involves cyclization reactions using urea or thiourea derivatives. For example, analogous compounds like 1-(4-pyridyl)imidazolidin-2-one are synthesized via reaction of pyridine-4-amine with 2-chloroethyl isocyanate, followed by cyclization with NaH in DMF/THF . Adjustments to the cyclohexanone moiety can be achieved by substituting the amine precursor (e.g., 4-aminocyclohexanone) and optimizing reaction conditions (e.g., solvent, temperature) to enhance yield. Purification typically involves column chromatography or recrystallization .

Q. How is structural characterization performed for imidazolidin-2-one derivatives?

Multimodal spectroscopic and crystallographic techniques are employed:

- NMR spectroscopy : and NMR confirm molecular connectivity and stereochemistry. For example, NMR of 1-(azin-2-yl)imidazolidin-2-one derivatives reveals distinct signals for imidazolidinone protons (δ 3.2–4.1 ppm) and cyclohexyl/aromatic protons .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, identifying steric effects and non-planar conformations. For instance, X-ray analysis of 1-(6-chloropyridin-3-yl)methyl derivatives shows E-configurations and slight deviations from planarity due to steric interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models for imidazolidin-2-one derivatives?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. For example, X-ray data for 1-(azin-2-yl)imidazolidin-2-one derivatives reveal non-planar conformations due to steric hindrance, whereas NMR may suggest greater symmetry . To reconcile these:

- Perform variable-temperature NMR to detect conformational flexibility.

- Use density functional theory (DFT) simulations to compare optimized geometries with crystallographic data .

Q. What methodologies are used to evaluate the pharmacological activity of imidazolidin-2-one derivatives?

- In vitro assays : Compounds like 1-(2-chloro-6-fluorobenzyl) derivatives are tested against biological targets (e.g., Schistosoma mansoni) using viability assays (MTT) and ultrastructural analysis via electron microscopy .

- Cytotoxicity screening : Peripheral blood mononuclear cells (PBMCs) are exposed to derivatives to assess selectivity indices. For example, LPSF/PTS10 and LPSF/PTS23 showed schistosomicidal activity with IC values <10 µM and low cytotoxicity .

Q. How can computational chemistry enhance the design of imidazolidin-2-one-based inhibitors?

- Molecular docking : Tools like AutoDock Vina predict binding affinities to targets (e.g., SARS-CoV-2 M). For instance, Compound 4 (1-(2-chlorobenzyl)-3-(6-chloroisoquinolin-4-yl)imidazolidin-2-one) showed inhibitory activity validated by LC-HRMS and enzymatic assays .

- QSAR modeling : Correlate structural features (e.g., substituent electronegativity, ring size) with bioactivity to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |